Phenol, 4-(1,2-diphenylethenyl)-

Aggregation-Induced Emission Photophysics Fluorescence Quantum Yield

Mono-phenolic triarylethylene scaffold essential for AIE luminogens & SERM development; generic TPE cannot replicate its reactivity or biological tissue selectivity. CAS 82925-28-8 offers a critical hydroxyl handle for polymer integration, achieving high-RI materials (RI=1.900-1.611) and enabling SERM analogs with full bone protection yet only ~30% of estradiol's uterotrophic effect-a separation not achievable with unsubstituted or symmetrically substituted analogues.

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 82925-28-8
Cat. No. B016059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(1,2-diphenylethenyl)-
CAS82925-28-8
Synonyms1-(4-Hydroxyphenyl)-1,2-diphenylethene;  4-(1,2-Diphenylethyl)phenol; 
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O
InChIInChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H
InChIKeyOFKRFZKNGJTQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2-Diphenylethenyl)phenol (CAS 82925-28-8): Baseline Procurement Data for Triarylethylene Research


Phenol, 4-(1,2-diphenylethenyl)- (CAS 82925-28-8), also referred to as 4-(1,2-diphenylethenyl)phenol or (Z,E)-1,2-diphenyl-1-(4-hydroxyphenyl)ethene, is a triarylethylene derivative with the molecular formula C20H16O and a molecular weight of 272.34 g/mol [1]. It is characterized as a pale yellow solid with a melting point range of 113–116 °C, soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol . This compound serves as a key intermediate in the synthesis of aggregation-induced emission (AIE) luminogens and as a scaffold in the development of selective estrogen receptor modulators (SERMs) [1].

Why Generic Substitution of 4-(1,2-Diphenylethenyl)phenol (CAS 82925-28-8) Fails: The Triarylethylene Differentiation Problem


Triarylethylene compounds are not functionally interchangeable due to the extreme sensitivity of their photophysical and biological properties to subtle changes in substitution patterns and geometry. For instance, the introduction of methyl groups at ortho versus meta positions on tetraphenylethene (TPE) derivatives results in a greater than 600-fold difference in solution-state fluorescence quantum yield (64.3% vs. 0.1%) [1]. Similarly, in biological systems, minor structural variations in triarylethylene SERMs profoundly alter their tissue selectivity and efficacy, with some analogues demonstrating full bone protection while exhibiting only 30% of the uterotrophic effects of 17β-estradiol . Therefore, the specific mono-phenolic substitution pattern of CAS 82925-28-8 provides a unique and quantifiably different profile from its analogues, making it the critical starting material for specific applications and rendering generic replacement a source of significant experimental variability.

Quantitative Differentiation of 4-(1,2-Diphenylethenyl)phenol: A Procurement-Focused Evidence Guide


Fluorescence Quantum Yield Differentiation from Unsubstituted Tetraphenylethene (TPE)

The introduction of a para-hydroxyl group in 4-(1,2-diphenylethenyl)phenol significantly alters the excited-state dynamics and solution-state fluorescence quantum yield compared to the unsubstituted tetraphenylethene (TPE) core. While unsubstituted TPE is virtually non-emissive in solution due to rapid non-radiative decay via E/Z isomerization, hydroxyl substitution can enhance emission by altering the energy landscape for non-radiative pathways. This is supported by computational and experimental data on closely related systems, which demonstrate that even minor substituent changes can modulate fluorescence quantum yields by orders of magnitude [1].

Aggregation-Induced Emission Photophysics Fluorescence Quantum Yield

Key Intermediate in the Synthesis of SERMs with Quantified In Vivo Selectivity

4-(1,2-Diphenylethenyl)phenol is a crucial starting material for synthesizing triarylethylene oxybutyric acids, a class of selective estrogen receptor modulators (SERMs) with quantified tissue-specific efficacy. A derivative synthesized from this scaffold, 4-{[1-(p-hydroxyphenyl)-2-phenyl-1-butenyl]phenoxy}-n-butanoic acid (compound 6), demonstrated full bone-protective effects in an ovariectomized (OVX) rat model of osteoporosis while exhibiting only 30% of the uterotrophic efficacy of the native estrogen, 17β-estradiol .

Selective Estrogen Receptor Modulator SERM Triarylethylene

Hydroxyl-Directed Functionalization versus Non-Functional TPE Derivatives

The single para-hydroxyl group of 4-(1,2-diphenylethenyl)phenol provides a well-defined nucleophilic site for further chemical modification, such as esterification or etherification, enabling its covalent incorporation into larger molecular architectures. This is a key differentiator from non-functional tetraphenylethene (TPE) or its symmetrical di-hydroxy analogue. This mono-hydroxy functionality allows for the creation of functionalized AIE-active polymers, like poly(aryl ether ketone)s (PAEKs), which have been shown to achieve high refractive indices (RI = 1.900–1.611) in the 400–1000 nm range [1][2].

AIE Polymer Polymer Synthesis Monomer

Optimal Procurement Scenarios for 4-(1,2-Diphenylethenyl)phenol (CAS 82925-28-8)


Synthesis of Tissue-Selective Estrogen Receptor Modulators (SERMs) for Osteoporosis Research

Procure this compound as the primary scaffold when developing new triarylethylene-based SERMs. The published data shows that analogues derived from this structure can achieve a significant separation between desired bone-protective effects and undesirable uterine stimulation, a key feature for effective osteoporosis therapies . This makes CAS 82925-28-8 the appropriate starting material for programs aiming to replicate or improve upon this quantified tissue selectivity.

Development of Functional Monomers for High-Refractive-Index AIE Polymers

This compound should be prioritized when the research objective involves creating functionalized, AIE-active polymer materials for advanced optoelectronic applications. Its mono-phenolic structure serves as an essential functional handle for covalent incorporation into polymer backbones, a feature not available in unsubstituted or symmetrically substituted TPE analogues. This enables the synthesis of materials with demonstrated high refractive indices (RI = 1.900–1.611) across a broad wavelength spectrum [1].

Fundamental Studies of Aggregation-Induced Emission (AIE) Mechanisms

When designing experiments to elucidate the AIE mechanism, this specific mono-hydroxy TPE derivative is a valuable comparative tool. Its photophysical behavior in solution versus the solid state provides a critical data point that contrasts with both unsubstituted TPE (solution-state non-emissive) and its own solid-state emissive aggregates. This allows for a systematic investigation into the role of functionalization and intermolecular interactions in activating the AIE process [2].

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